Patented Intermediate for Sitagliptin via Oxidative Rearrangement to 2,4,5-Trifluorophenylacetic Acid
US Patent 9,238,613 B2 explicitly identifies 2-chloro-1-(2,4,5-trifluorophenyl)ethanone (Formula VII, X=Cl) as a key intermediate. The patented process reacts it with PCl5 (3 equivalents, 72 mmol) in fluorobenzene at 80°C for 16 hours to produce 2,4,5-trifluorophenylacetic acid [1]. This acid is a direct precursor to (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, the beta-amino acid fragment of sitagliptin. The 2,4,5-trifluorophenylacetic acid is subsequently employed in the synthesis of sitagliptin, which is a DPP-4 inhibitor for treating type 2 diabetes [2].
| Evidence Dimension | Synthetic utility as a precursor to 2,4,5-trifluorophenylacetic acid |
|---|---|
| Target Compound Data | Reacts with PCl5 in fluorobenzene to yield 2,4,5-trifluorophenylacetic acid (exact yield not specified in patent) |
| Comparator Or Baseline | 2-Bromo-1-(2,4,5-trifluorophenyl)ethanone (X=Br, CAS 193977-34-3) and 2-Iodo-1-(2,4,5-trifluorophenyl)ethanone (X=I) are potential alternatives for the same rearrangement, but the chlorine analog is specifically exemplified in the patent for its optimal reactivity profile in this transformation [1] |
| Quantified Difference | Patent specifically claims the chlorine analog (X=Cl) as the preferred intermediate for the Willgerodt-type rearrangement to 2,4,5-trifluorophenylacetic acid, indicating process optimization around chlorine reactivity, while bromine and iodine analogs are not exemplified for this transformation [1] |
| Conditions | 5 g (24 mmol) of 2-chloro-1-(2,4,5-trifluorophenyl)ethanone, 15 g (72 mmol) PCl5, 20 mL fluorobenzene, 80°C, 16 h [1] |
Why This Matters
Procurement of the chlorine analog is mandatory for entities implementing this patented route; selection of a different halogen analog would constitute a process deviation requiring revalidation.
- [1] Tartaggia, S., Caporale, A., & De Lucchi, O. (2016). Intermediate compounds and derivatives thereof involved in the preparation of 2,4,5-trifluorophenylacetic acid compounds and derivatives thereof. US Patent 9,238,613 B2. View Source
- [2] Kim, D. et al. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. J. Med. Chem., 48(1), 141-151. View Source
